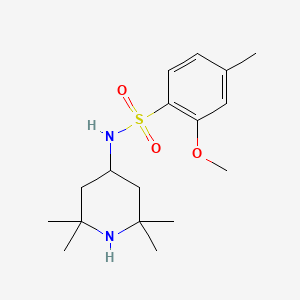
2-methoxy-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide, also known as MTBS, is a chemical compound widely used in scientific research. MTBS is a sulfonamide derivative that has been shown to have potential applications in a variety of fields, including medicine, pharmacology, and biochemistry. In
科学的研究の応用
2-methoxy-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide has been extensively used in scientific research due to its unique properties. One of the most common applications of this compound is as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. This compound has also been used as a photoaffinity labeling reagent for the identification of proteins that interact with it. In addition, this compound has been shown to be a potent inhibitor of several enzymes, including carbonic anhydrase and acetylcholinesterase.
作用機序
2-methoxy-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide exerts its effects through the inhibition of enzymes and the detection of ROS. This compound binds to the active site of enzymes, preventing their normal functioning. In addition, this compound reacts with ROS, leading to the production of a fluorescent signal that can be detected in living cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. This compound has also been shown to reduce inflammation by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
実験室実験の利点と制限
One of the main advantages of 2-methoxy-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide is its versatility. This compound can be used as a fluorescent probe, enzyme inhibitor, and photoaffinity labeling reagent, making it a valuable tool for a variety of experiments. However, one limitation of this compound is its potential toxicity. This compound has been shown to be toxic to some cell types at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the use of 2-methoxy-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide in scientific research. One potential application is the development of this compound-based therapeutics for the treatment of cancer and inflammation. Another direction is the use of this compound as a tool for the identification of novel protein targets for drug development. Additionally, the development of new, less toxic derivatives of this compound could expand its use in a variety of experiments.
Conclusion:
In conclusion, this compound is a valuable tool for scientific research due to its unique properties and versatility. This compound has been used for the detection of ROS, enzyme inhibition, and photoaffinity labeling. Its potential applications in the development of therapeutics and the identification of novel protein targets make it an exciting area of research for the future.
合成法
2-methoxy-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 2-methoxy-4-methylbenzenesulfonyl chloride with 2,2,6,6-tetramethylpiperidine. The resulting product is then purified through recrystallization to obtain this compound in its final form.
特性
IUPAC Name |
2-methoxy-4-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3S/c1-12-7-8-15(14(9-12)22-6)23(20,21)18-13-10-16(2,3)19-17(4,5)11-13/h7-9,13,18-19H,10-11H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXWWERXFCYZPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47203029 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{2-[(4-bromobenzyl)oxy]-5-chlorophenyl}methanol](/img/structure/B5728784.png)
![7-[(2-chloro-2-propen-1-yl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5728791.png)
![isopropyl 2-{[4-(difluoromethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5728796.png)
![1-[4-(trifluoromethyl)benzyl]azepane](/img/structure/B5728800.png)
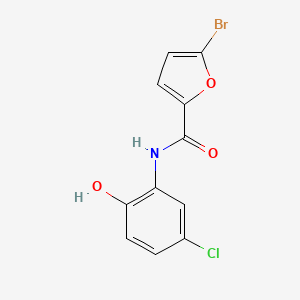

![2'-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}biphenyl-2-carboxylic acid](/img/structure/B5728841.png)
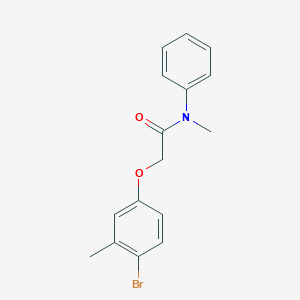
![4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol](/img/structure/B5728850.png)
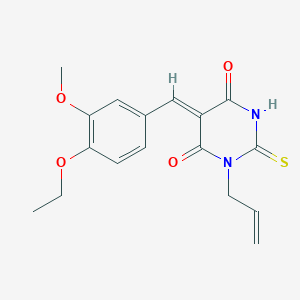
![N-{4-[N-(diphenylacetyl)ethanehydrazonoyl]phenyl}propanamide](/img/structure/B5728865.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5728871.png)
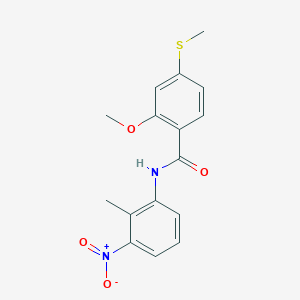
![N-[2-(4-fluorophenyl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B5728894.png)